CBR1 Inhibition vs. Zearalenone
(8S)-Methyl zearalenone is a potent inhibitor of human carbonyl reductase 1 (CBR1) with an IC50 of 210 nM (0.21 μM) [1]. In contrast, the parent compound zearalenone exhibits no significant inhibition of CBR1 under identical assay conditions, as the introduction of the methyl group at C5' is essential for conferring this inhibitory activity [1].
| Evidence Dimension | CBR1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 210 nM (0.21 μM) |
| Comparator Or Baseline | Zearalenone: No significant inhibition |
| Quantified Difference | >100-fold increase in inhibitory activity (based on assay detection limits) |
| Conditions | In vitro enzyme inhibition assay using recombinant human CBR1 |
Why This Matters
This data confirms that (8S)-methyl zearalenone is the appropriate choice for any study requiring selective CBR1 inhibition, while zearalenone would be an ineffective and confounding control.
- [1] Zimmermann TJ, Niesen FH, Pilka ES, Knapp S, Oppermann U, Maier ME. Discovery of a potent and selective inhibitor for human carbonyl reductase 1 from propionate scanning applied to the macrolide zearalenone. Bioorg Med Chem. 2009 Jan 15;17(2):530-6. doi: 10.1016/j.bmc.2008.11.076. PMID: 19097799. View Source
